molecular formula C15H16ClN3OS B5117076 N-(2-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide

N-(2-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide

Cat. No.: B5117076
M. Wt: 321.8 g/mol
InChI Key: QFKYQJYMUUYWAQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide is a chemical compound with a complex structure that includes a chlorophenyl group, a methylpyrimidinyl group, and a sulfanylbutanamide moiety

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-3-13(21-14-8-10(2)17-9-18-14)15(20)19-12-7-5-4-6-11(12)16/h4-9,13H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKYQJYMUUYWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1Cl)SC2=NC=NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

    Synthesis of the Methylpyrimidinyl Intermediate: This involves the construction of the pyrimidine ring with a methyl group at the 6-position.

    Coupling Reaction: The chlorophenyl and methylpyrimidinyl intermediates are then coupled through a sulfanyl linkage to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-2

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